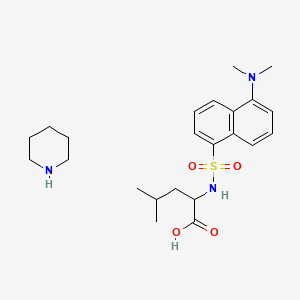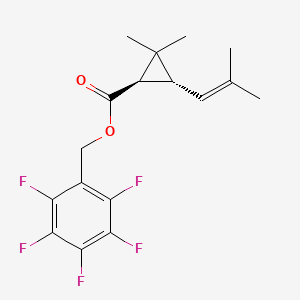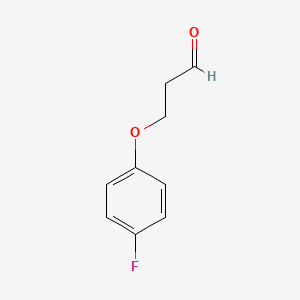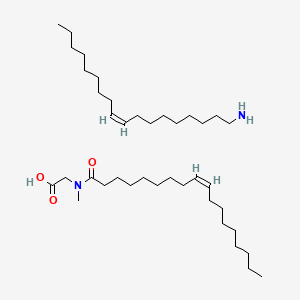![molecular formula C35H35N3O5S B12713561 1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine CAS No. 85223-14-9](/img/structure/B12713561.png)
1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage, which is a rare and interesting structural motif in organic chemistry. It has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine
- 2’-chloro-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one
Uniqueness
1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine stands out due to its unique spiro linkage and the presence of the diethylamino group, which imparts specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
85223-14-9 |
|---|---|
Molecular Formula |
C35H35N3O5S |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-(4-piperidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C35H35N3O5S/c1-3-37(4-2)26-15-18-30-33(23-26)42-32-19-14-25(22-31(32)35(30)29-11-7-6-10-28(29)34(39)43-35)36-24-12-16-27(17-13-24)44(40,41)38-20-8-5-9-21-38/h6-7,10-19,22-23,36H,3-5,8-9,20-21H2,1-2H3 |
InChI Key |
KRWDNSILLUMLQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



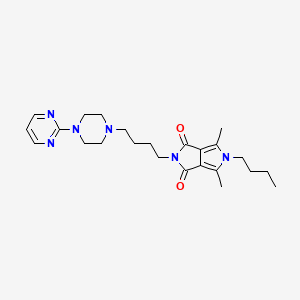
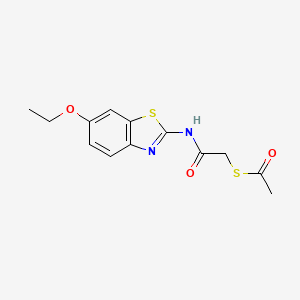
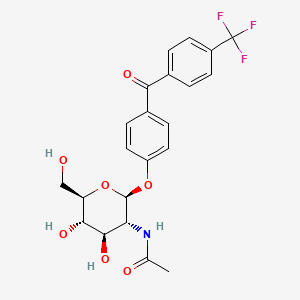
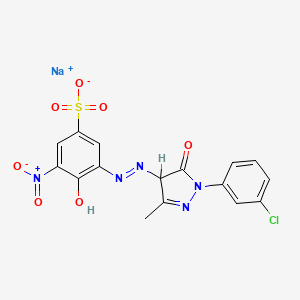

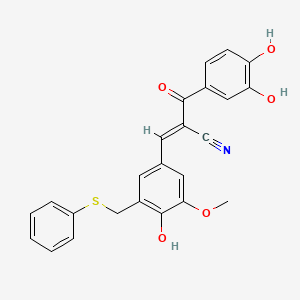
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)

